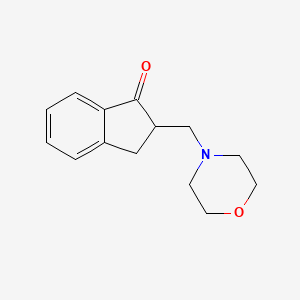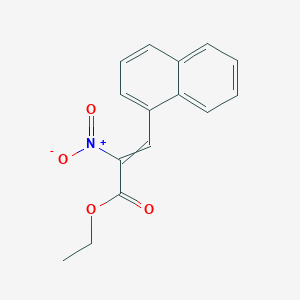
(3R)-3-(Propan-2-yl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-(Propan-2-yl)cyclohexan-1-one is a chiral cyclohexanone derivative The compound features a cyclohexane ring substituted with a propan-2-yl group at the third carbon atom and a ketone functional group at the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Propan-2-yl)cyclohexan-1-one can be achieved through several methods:
Asymmetric Hydrogenation: Starting from a suitable precursor, such as a substituted cyclohexene, asymmetric hydrogenation can be employed using chiral catalysts to obtain the desired enantiomer.
Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials, such as ®-(+)-limonene, can lead to the synthesis of this compound through a series of functional group transformations.
Industrial Production Methods
Industrial production methods may involve large-scale asymmetric hydrogenation processes or biocatalytic approaches using enzymes to achieve high enantioselectivity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-(Propan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form the corresponding alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, esters.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Aplicaciones Científicas De Investigación
Chemistry: As a chiral building block in organic synthesis.
Biology: As a potential intermediate in the synthesis of biologically active molecules.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-(Propan-2-yl)cyclohexan-1-one depends on its specific application. In the context of pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological target.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-(Propan-2-yl)cyclohexan-1-one: The enantiomer of the compound, differing in the spatial arrangement of the propan-2-yl group.
Cyclohexanone: The parent compound without the propan-2-yl substitution.
(3R)-3-(Methyl)cyclohexan-1-one: A similar compound with a methyl group instead of a propan-2-yl group.
Uniqueness
(3R)-3-(Propan-2-yl)cyclohexan-1-one is unique due to its specific chiral configuration and the presence of the propan-2-yl group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
74006-76-1 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(3R)-3-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O/c1-7(2)8-4-3-5-9(10)6-8/h7-8H,3-6H2,1-2H3/t8-/m1/s1 |
Clave InChI |
AFFBXUKVORMWSC-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)[C@@H]1CCCC(=O)C1 |
SMILES canónico |
CC(C)C1CCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)

![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)

![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)

